N'-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide
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Overview
Description
N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide is a chemical compound with the molecular formula C15H14N2O3 It is a derivative of furan-2-carbohydrazide and contains a phenylcyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-phenylcyclopropanecarbonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-furfurylidene)pyridine-3-carbohydrazide
- N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
Uniqueness
N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide is unique due to the presence of the phenylcyclopropane moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(16-17-15(19)13-7-4-8-20-13)12-9-11(12)10-5-2-1-3-6-10/h1-8,11-12H,9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMNUOJXJZBQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NNC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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